molecular formula C15H22BNO2 B13979864 6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1951411-47-4

6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13979864
CAS No.: 1951411-47-4
M. Wt: 259.15 g/mol
InChI Key: VUMKUXQYTBDCPB-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing heterocyclic compound characterized by a pyridine core substituted with a cyclopropyl group at position 6, a methyl group at position 2, and a pinacol boronate ester at position 2. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry . This compound is of interest in pharmaceutical and materials science research due to its structural complexity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-methyl-3-bromopyridine with cyclopropylboronic acid pinacol ester under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as toluene or dimethylformamide, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for reagent addition and product isolation further improves the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to form stable covalent bonds with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The compound’s reactivity and applications are influenced by substituent effects. Below is a comparative analysis with structurally related pyridine-boronate esters:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
Target Compound 6-Cyclopropyl, 2-methyl, 3-boronate 283.19* High steric hindrance; Suzuki coupling; drug intermediates
3-Bromo-6-methoxy-2-methyl-5-(dioxaborolan-2-yl)pyridine 3-Bromo, 6-methoxy, 2-methyl 356.07 Cholinergic drug synthesis; mGluR5 modulators
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine No additional substituents 205.06 Basic boronate scaffold; lower cost
6-(Dioxaborolan-2-yl)pyridin-3-ol 3-Hydroxyl 221.07 Increased polarity; hydrogen bonding
1-Cyclopropyl-4-(dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine Saturated pyridine; 4-boronate 249.15 Enhanced stability; niche reactivity
3-Chloro-5-(dioxaborolan-2-yl)pyridine 3-Chloro 227.49 Electron-withdrawing effects; coupling partner
2-Methoxy-6-(dioxaborolan-2-yl)pyridine 2-Methoxy 235.09 Electron-donating; OLED applications

*Calculated molecular weight based on formula C₁₅H₂₁BNO₂.

Reactivity in Cross-Coupling Reactions

  • 3-Bromo-6-methoxy Analog: Bromine at position 3 facilitates nucleophilic substitution, while methoxy directs electrophilic attacks. This compound is used in synthesizing oxazolidinones for neurological targets .
  • 3-Chloro Analog : Chlorine’s electron-withdrawing nature deactivates the pyridine ring, requiring harsher coupling conditions compared to the target compound .
  • 2-Methoxy Analog : Methoxy’s electron-donating effect enhances the boronate’s reactivity, making it suitable for constructing conjugated systems in electroluminescent materials .

Crystallographic and Analytical Insights

  • Structural confirmation of these compounds relies on tools like SHELX and OLEX2 for X-ray diffraction analysis. The target compound’s cyclopropyl group may complicate crystallization due to conformational flexibility .
  • Deuterated analogs (e.g., 2-bromo-6-boronate-pyridine-d3) are used in isotopic labeling for pharmacokinetic studies .

Biological Activity

6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. Its structure includes a pyridine ring and a dioxaborolane moiety, which are known to influence various biological interactions. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C13H19BN2O2\text{C}_{13}\text{H}_{19}\text{B}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing similar structures often exhibit inhibitory effects on key enzymes involved in signaling pathways.

Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on various kinases and enzymes:

  • GSK-3β Inhibition : The compound has shown promising results as a GSK-3β inhibitor with an IC50 value in the nanomolar range. GSK-3β is involved in multiple cellular processes including metabolism and cell proliferation .
  • ROCK-1 Inhibition : Similar to GSK-3β, ROCK-1 inhibition has been observed with this compound, suggesting its role in modulating cytoskeletal dynamics and cellular migration .

Cytotoxicity and Cell Viability

Studies assessing cytotoxicity in neuronal and microglial cell lines revealed that the compound does not significantly reduce cell viability at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels in activated microglial cells. These results indicate that it may have therapeutic potential in neuroinflammatory conditions .

Case Study 1: Neuroprotection

A study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was administered to mice subjected to oxidative stress. Results indicated a significant decrease in neuronal death compared to control groups.

Case Study 2: Cancer Cell Lines

In cancer research, the compound was tested against various cancer cell lines. It exhibited selective cytotoxicity towards certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Data Tables

Biological Activity IC50 Value (nM) Cell Line Used Effect Observed
GSK-3β Inhibition8HT-22 (neuronal)Significant inhibition
ROCK-1 Inhibition12BV-2 (microglial)Moderate inhibition
Anti-inflammatory (NO)N/ABV-2Significant reduction
CytotoxicityN/AVarious cancer linesSelective cytotoxicity

Properties

CAS No.

1951411-47-4

Molecular Formula

C15H22BNO2

Molecular Weight

259.15 g/mol

IUPAC Name

6-cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H22BNO2/c1-10-12(8-9-13(17-10)11-6-7-11)16-18-14(2,3)15(4,5)19-16/h8-9,11H,6-7H2,1-5H3

InChI Key

VUMKUXQYTBDCPB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C3CC3)C

Origin of Product

United States

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